2-Cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound notable for its intricate molecular structure, which integrates a pyrimidine core with various substituents. The compound's molecular formula is and it has a molecular weight of approximately 327.424 g/mol . This compound is classified under heterocyclic compounds due to the presence of both pyrimidine and oxazole rings, which contribute to its potential biological activity.
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step synthetic routes. Key methods include:
These synthetic methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 327.424 g/mol |
SMILES | Cc1occ(n1)CN1CCN(CC1)c1nc(nc(c1C)C)C |
IUPAC Name | 2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine |
The chemical reactivity of 2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine can be attributed to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine primarily involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may act as an inhibitor of Cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation.
Research indicates that the binding affinity of this compound to CDK2 may lead to altered phosphorylation states of target proteins, thereby influencing cell proliferation and survival pathways.
The physical and chemical properties of 2-cyclopropyl-4,5-dimethyl-6-{4-[ (2-methyl -1,3 -oxazol -4 -yl)methyl]piperazin -1 -yl}pyrimidine include:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in DMSO |
Stability | Stable at room temperature |
The primary applications of 2-cyclopropyl-4,5-dimethyl-6-{4-[ (2-methyl -1,3 -oxazol -4 -yl)methyl]piperazin -1 -yl}pyrimidine lie in medicinal chemistry and pharmacological research:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0